![molecular formula C19H27ClN4O3 B11815362 tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B11815362.png)
tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group, an azidoethoxy group, and a chlorophenylmethyl group
Preparation Methods
The synthesis of tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Chlorophenylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a chlorophenylmethyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the Azidoethoxy Group: The azidoethoxy group is introduced through a nucleophilic substitution reaction, where an azide ion replaces a leaving group on an ethoxy precursor.
Formation of the Tert-butyl Ester: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control conditions .
Chemical Reactions Analysis
Tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reduction, to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis:
Biological Studies: It can be used in studies involving azide-alkyne cycloaddition reactions, which are important in bioconjugation and labeling of biomolecules
Mechanism of Action
The mechanism of action of tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical assays and drug development processes. The chlorophenylmethyl group may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl ®-piperidin-3-ylcarbamate: This compound lacks the azido and chlorophenylmethyl groups, making it less versatile in click chemistry applications.
Tert-butyl 3-oxopiperidine-1-carboxylate: This compound has a ketone group instead of the azidoethoxy and chlorophenylmethyl groups, leading to different reactivity and applications
These comparisons highlight the unique functional groups present in tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate, which contribute to its distinct chemical properties and applications.
Properties
Molecular Formula |
C19H27ClN4O3 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27ClN4O3/c1-19(2,3)27-18(25)24-10-5-7-15(13-24)17(26-11-9-22-23-21)14-6-4-8-16(20)12-14/h4,6,8,12,15,17H,5,7,9-11,13H2,1-3H3/t15?,17-/m0/s1 |
InChI Key |
SQSFWWNXCPXGRJ-LWKPJOBUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)[C@H](C2=CC(=CC=C2)Cl)OCCN=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




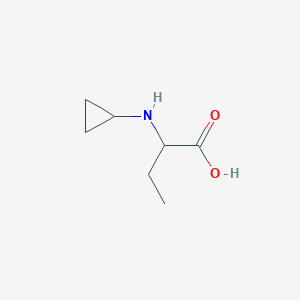
![methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B11815290.png)

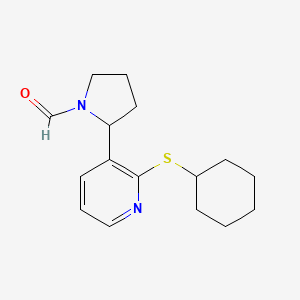

![2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B11815329.png)

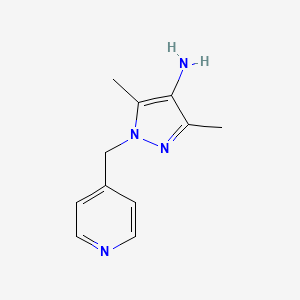

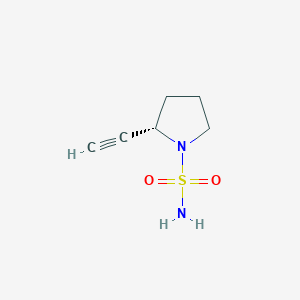
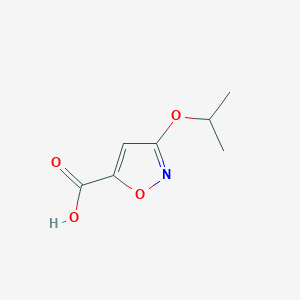
![A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B11815359.png)
